![molecular formula C11H11ClN2O2S B15219433 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound features a benzimidazole core substituted with a chloro group, an ethyl group, and a thioacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl halides in the presence of a base.
Thioacetic Acid Moiety Addition: The final step involves the introduction of the thioacetic acid moiety. This can be achieved by reacting the benzimidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反応の分析
Types of Reactions
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and thioacetic acid moieties may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 2-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)propionic acid
Uniqueness
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds.
特性
分子式 |
C11H11ClN2O2S |
|---|---|
分子量 |
270.74 g/mol |
IUPAC名 |
2-(5-chloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-14-9-4-3-7(12)5-8(9)13-11(14)17-6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
InChIキー |
AICCSJVYFVXJEO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


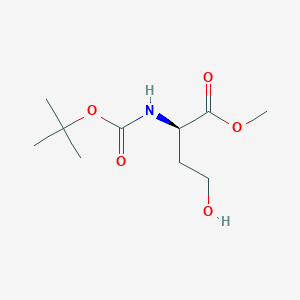
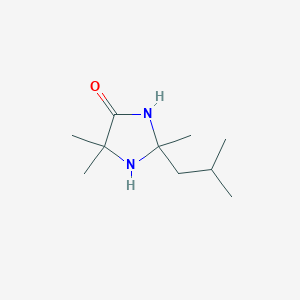
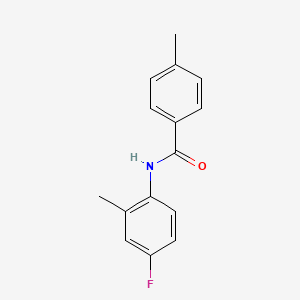
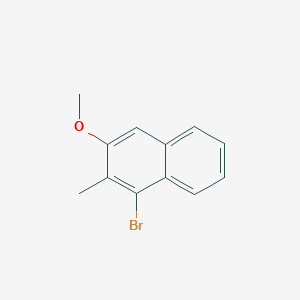
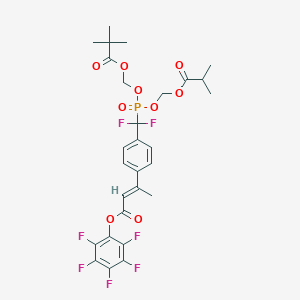
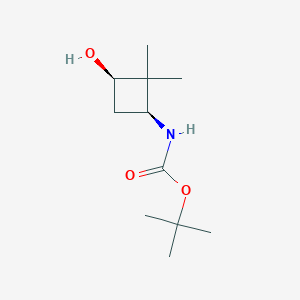
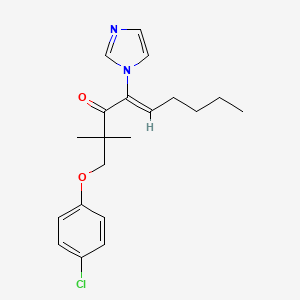
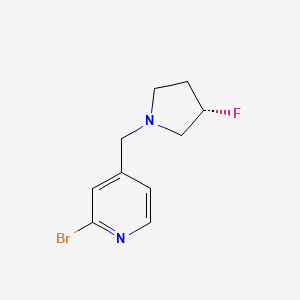

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)

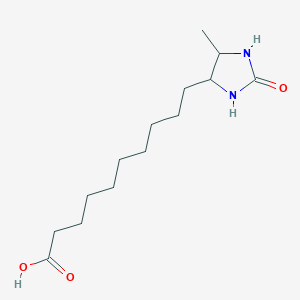
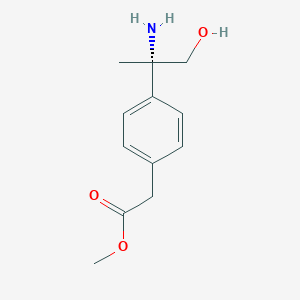
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
